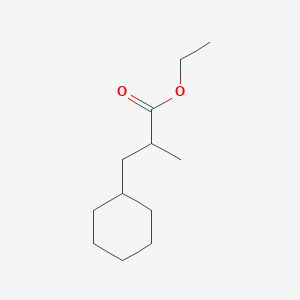

Ethyl 3-cyclohexyl-2-methylpropanoate

Description

Ethyl 3-cyclohexyl-2-methylpropanoate is an ester derivative featuring a cyclohexyl substituent and a methyl branch on the propanoate backbone. Its structure combines steric bulk (cyclohexyl and methyl groups) with the reactivity of an ester moiety, making it a candidate for studying steric effects in catalytic reactions or as a precursor in fragrance or pharmaceutical intermediates.

Properties

IUPAC Name |

ethyl 3-cyclohexyl-2-methylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-3-14-12(13)10(2)9-11-7-5-4-6-8-11/h10-11H,3-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNTXMLPUPBGDPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)CC1CCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-cyclohexyl-2-methylpropanoate can be synthesized through esterification reactions. One common method involves the reaction of 3-cyclohexyl-2-methylpropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure the complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-cyclohexyl-2-methylpropanoate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to 3-cyclohexyl-2-methylpropanoic acid and ethanol.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Transesterification: This reaction involves the exchange of the ethyl group with another alcohol, forming a different ester.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, water.

Reduction: Lithium aluminum hydride (LiAlH4), dry ether.

Transesterification: Alcohol, acid or base catalyst.

Major Products Formed

Hydrolysis: 3-cyclohexyl-2-methylpropanoic acid and ethanol.

Reduction: 3-cyclohexyl-2-methylpropanol.

Transesterification: Various esters depending on the alcohol used.

Scientific Research Applications

Fragrance Industry

One of the primary applications of ethyl 3-cyclohexyl-2-methylpropanoate is in the fragrance industry. It is utilized as a key ingredient in various perfume compositions due to its pleasant scent profile and stability under different conditions.

Case Studies in Fragrance Applications

-

Perfume Composition :

- This compound is incorporated into perfumes to enhance their olfactory appeal. Its use can lead to improved stability and longevity of fragrances compared to traditional compounds.

- A patent describes its application in producing fragrance mixtures that exhibit enhanced stability and dermatological safety, making it suitable for personal care products such as lotions and deodorants .

- Microencapsulation Techniques :

Pharmaceutical Applications

This compound has potential uses in pharmaceutical formulations, particularly as a precursor or intermediate in the synthesis of bioactive compounds.

Chemical Synthesis Applications

This compound serves as an important building block in organic synthesis. Its reactivity allows it to participate in various chemical reactions, leading to the formation of more complex molecules.

Synthetic Pathways

- Aldol Reactions :

- Modification for Anticancer Activity :

Summary Table of Applications

| Application Area | Description | Examples |

|---|---|---|

| Fragrance Industry | Used as a key ingredient in perfumes for scent enhancement | Personal care products, air fresheners |

| Pharmaceutical | Potential precursor for bioactive compounds | Anticancer agents |

| Chemical Synthesis | Building block for organic synthesis | Aldol reactions, HDAC inhibitors |

Mechanism of Action

The mechanism of action of ethyl 3-cyclohexyl-2-methylpropanoate involves its interaction with specific molecular targets. As an ester, it can undergo hydrolysis in biological systems, releasing the corresponding acid and alcohol. These products can then interact with various biological pathways, potentially exerting therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between Ethyl 3-cyclohexyl-2-methylpropanoate and related esters:

Impact of Functional Groups on Properties

- Cyclohexyl vs.

- Electron-Withdrawing Groups: The methylsulfonyl group in Ethyl 3-(methylsulfonyl)propanoate increases polarity and reactivity in nucleophilic substitutions compared to the target compound’s less polar substituents .

- Conjugated Systems: Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate’s conjugated double bond and cyano group enable applications in photochemical reactions or as intermediates in drug synthesis .

Data Gaps and Research Needs

- Limited data exist for this compound’s physical properties (e.g., melting point, solubility) and toxicity.

- Comparative studies on the biological activity of cyclohexyl-containing esters versus aromatic analogs (e.g., phenyl or indole derivatives) are absent in the provided evidence.

Biological Activity

Ethyl 3-cyclohexyl-2-methylpropanoate is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

This compound is an ester characterized by the following structural formula:

This compound features a cyclohexyl group, which contributes to its steric properties, influencing its biological interactions. Its molecular structure allows it to undergo hydrolysis in biological systems, releasing the corresponding acid and alcohol, which may interact with various biological pathways.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. As an ester, it can be hydrolyzed into ethyl 3-cyclohexyl-2-methylpropanoic acid and ethanol, both of which may exhibit distinct biological effects. The compound has been studied for its potential to act as a ligand for various receptors or enzymes, modulating their activity and influencing cellular pathways.

Anticancer Potential

Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, a study found that modifications to the structure of related esters resulted in compounds with IC50 values in the low micromolar range against HCT-116 (colon cancer) cells .

Anti-inflammatory Effects

In addition to its anticancer activity, this compound has shown promise as an anti-inflammatory agent. Research indicates that compounds with similar structures can inhibit pro-inflammatory cytokines in cell cultures, suggesting that this ester might exert similar effects through modulation of inflammatory pathways .

Case Studies

- Anticancer Activity : A study investigated a series of methylated propanoate derivatives, including this compound, which demonstrated significant antiproliferative effects against multiple cancer cell lines. The results indicated that structural modifications could enhance bioactivity and selectivity towards cancer cells .

- Mechanistic Insights : Another study focused on the mechanism of action of related cyclohexyl esters. It was found that these compounds could inhibit specific enzymes involved in tumor progression and inflammation, providing insights into their therapeutic potential .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with other similar compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| Ethyl Acetate | Simple ester | Solvent properties |

| Methyl Butyrate | Fruity odor; used in flavorings | Limited biological activity |

| Ethyl Propanoate | Common flavoring agent | Minimal therapeutic effects |

| This compound | Cyclohexyl group enhances reactivity | Potential anticancer and anti-inflammatory |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.